molecular formula C13H17FO2 B7873719 1-(4-Fluoro-2-(isopentyloxy)phenyl)ethanone

1-(4-Fluoro-2-(isopentyloxy)phenyl)ethanone

Cat. No.: B7873719
M. Wt: 224.27 g/mol
InChI Key: OPMSAUNRJBSXBL-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-(isopentyloxy)phenyl)ethanone is an organic compound with a complex structure that includes a fluoro-substituted phenyl ring and an isopentyloxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-2-(isopentyloxy)phenyl)ethanone typically involves multiple steps. One common method includes the reaction of 1-(4-hydroxyphenyl)ethanone with 1-bromo-2-chloroethane in the presence of sodium hydroxide and tetrabutylammonium bromide in acetone . Another approach involves the use of organometallic reagents such as magnesium or lithium to react with fluoro-substituted phenyl compounds .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to increase yield and reduce costs .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-2-(isopentyloxy)phenyl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-(4-Fluoro-2-(isopentyloxy)phenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-(isopentyloxy)phenyl)ethanone involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Fluoro-2-(isopentyloxy)phenyl)ethanone is unique due to its specific combination of a fluoro-substituted phenyl ring and an isopentyloxy group.

Properties

IUPAC Name

1-[4-fluoro-2-(3-methylbutoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FO2/c1-9(2)6-7-16-13-8-11(14)4-5-12(13)10(3)15/h4-5,8-9H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMSAUNRJBSXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=CC(=C1)F)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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